molecular formula C8H9BrN2O B2789564 2-Bromo-4-(methylamino)benzamide CAS No. 1369844-76-7

2-Bromo-4-(methylamino)benzamide

Cat. No.: B2789564
CAS No.: 1369844-76-7
M. Wt: 229.077
InChI Key: LLIVUFAJLVGSKY-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylamino)benzamide is an organic compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromine atom, a methylamino group, and a benzamide moiety

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-(Methylamino)benzamide: The compound can be synthesized by the bromination of 4-(methylamino)benzamide using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures.

  • N-Methylation of 2-Bromo-4-aminobenzamide: Another synthetic route involves the N-methylation of 2-bromo-4-aminobenzamide using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound oxide.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methylamino-4-aminobenzamide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: Reduced forms such as 2-methylamino-4-aminobenzamide.

  • Substitution Products: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

2-Bromo-4-(methylamino)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate the effects of bromine and methylamino groups on biological systems.

  • Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which 2-bromo-4-(methylamino)benzamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Bromo-4-methylaniline: This compound is structurally similar but lacks the benzamide group.

  • 4-(Methylamino)benzamide: This compound lacks the bromine atom present in 2-bromo-4-(methylamino)benzamide.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methylamino group on the benzamide ring

Properties

IUPAC Name

2-bromo-4-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVUFAJLVGSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369844-76-7
Record name 2-bromo-4-(methylamino)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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